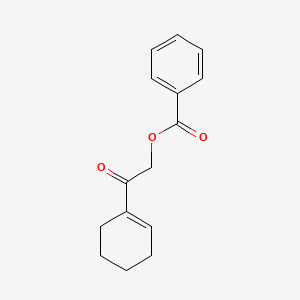
5,6,7-Trimethylbenzo(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trimethylbenzo(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5,6,7-Trimethylbenzo(a)anthracene typically involves several steps, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactionsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,6,7-Trimethylbenzo(a)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,6,7-Trimethylbenzo(a)anthracene has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential carcinogenic properties and its effects on cellular processes. In industry, it is used in the development of organic materials such as OLEDs and OFETs .
Wirkmechanismus
The mechanism of action of 5,6,7-Trimethylbenzo(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to cancer. The molecular targets and pathways involved include the interleukin-2 pathway and other signaling pathways that regulate cell growth and immune responses .
Vergleich Mit ähnlichen Verbindungen
5,6,7-Trimethylbenzo(a)anthracene is similar to other PAHs such as anthracene and phenanthrene. its unique structure and the presence of methyl groups at specific positions give it distinct photophysical and chemical properties. These differences make it particularly useful in certain applications, such as in the development of advanced organic materials .
Eigenschaften
CAS-Nummer |
60826-78-0 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
5,6,7-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-14(2)21-15(3)17-9-5-4-8-16(17)12-20(21)19-11-7-6-10-18(13)19/h4-12H,1-3H3 |
InChI-Schlüssel |
USQSOSAHNVMWJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C3=CC=CC=C3C=C2C4=CC=CC=C14)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)






![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)

